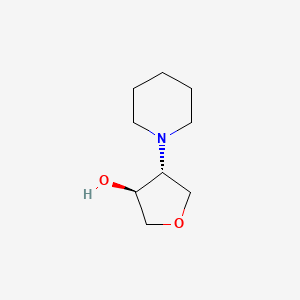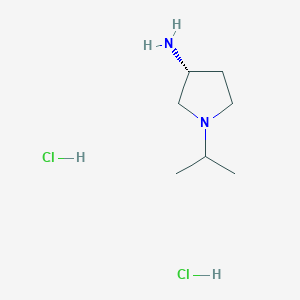
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a versatile chemical compound with significant potential in scientific research. It is primarily used in studying various biological and chemical processes due to its unique properties.
Mechanism of Action
Pyrrolidine Compounds
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Targets and Mode of Action
The targets and mode of action of pyrrolidine compounds can vary widely depending on the specific compound and its functional groups. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been found to have selectivity for various biological targets .
Biochemical Pathways
The biochemical pathways affected by pyrrolidine compounds can also vary widely. For example, pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 .
Pharmacokinetics
The pharmacokinetics of pyrrolidine compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by various factors, including the compound’s structure and the presence of functional groups .
Result of Action and Action Environment
The molecular and cellular effects of pyrrolidine compounds, as well as the influence of environmental factors on their action, efficacy, and stability, can vary widely and are dependent on the specific compound and its biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of cyclohexylamine with ethyl chloroformate followed by the addition of pyrrolidine. The reaction conditions typically involve maintaining a controlled temperature and using a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and precise control of reaction parameters such as temperature, pressure, and pH. The production process also includes purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the compound.
Scientific Research Applications
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is widely used in scientific research across various fields:
Chemistry: It serves as a reagent in organic synthesis and chemical analysis.
Biology: The compound is used in studying biological processes and interactions.
Industry: It is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride
N-Ethyl-N-cyclohexyl-3-pyrrolidinecarboxamide hydrochloride
N-Cyclohexyl-N-propyl-2-pyrrolidinecarboxamide hydrochloride
These compounds share similarities in their core structure but differ in the substituents attached to the pyrrolidine ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c1-2-15(11-7-4-3-5-8-11)13(16)12-9-6-10-14-12;/h11-12,14H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGPIXGRKGZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)

![2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)


![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)




